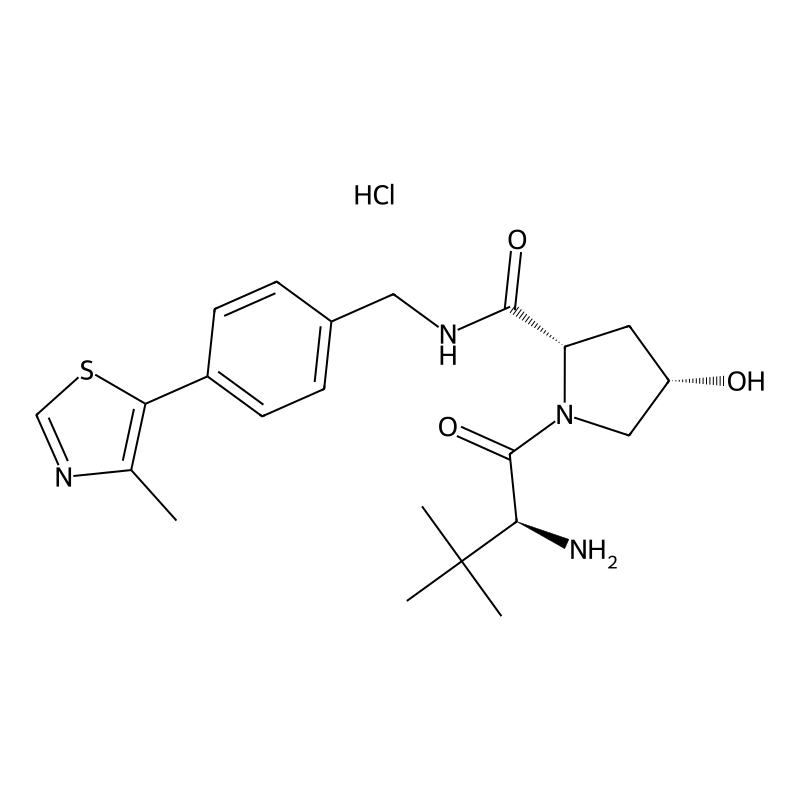

(2S,4S)-1-((S)-2-Amino-3,3-dimethylbutanoyl)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

(S,S,S)-AHPC (hydrochloride) is a molecule studied in scientific research for its potential role in targeted protein degradation []. This specific isomer of AHPC serves as a negative control for the active variant, (S,R,S)-AHPC [, ].

Negative Control for (S,R,S)-AHPC

The primary application of (S,S,S)-AHPC in research is as a control for (S,R,S)-AHPC. (S,R,S)-AHPC is a ligand that can bind to the von Hippel-Lindau (VHL) protein [, ]. VHL plays a role in regulating protein degradation within cells []. (S,R,S)-AHPC is being explored for its potential to target and degrade specific proteins by recruiting the VHL protein [, ].

The compound (2S,4S)-1-((S)-2-Amino-3,3-dimethylbutanoyl)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide hydrochloride is a complex organic molecule characterized by its unique stereochemistry and functional groups. It features a pyrrolidine ring, an amino acid derivative, and a thiazole-containing benzyl moiety. The presence of multiple chiral centers and functional groups suggests potential for diverse biological interactions, making it a candidate for pharmaceutical applications.

The chemical reactivity of this compound can be analyzed through its functional groups. Key reactions include:

- Amide Formation: The carboxylic acid group can react with amines to form amides, which is significant for peptide synthesis.

- Hydrolysis: The amide bond can undergo hydrolysis under acidic or basic conditions, leading to the release of the amino acid derivative and the corresponding carboxylic acid.

- Reduction Reactions: The hydroxyl group can participate in reduction reactions to form alcohols or be oxidized to ketones or aldehydes, depending on the reaction conditions.

These reactions are fundamental in organic synthesis and can be utilized in modifying the compound for enhanced biological activity.

Initial studies suggest that this compound may exhibit significant biological activity due to its structural components. Compounds with similar structures often act as enzyme inhibitors or modulators in various biological pathways. For instance, derivatives of amino acids and thiazoles have been shown to interact with receptors or enzymes involved in metabolic processes, potentially influencing conditions such as cancer or metabolic disorders .

The synthesis of (2S,4S)-1-((S)-2-Amino-3,3-dimethylbutanoyl)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide hydrochloride can involve several steps:

- Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

- Introduction of Functional Groups: The thiazole and benzyl moieties can be introduced via nucleophilic substitution or coupling reactions.

- Chirality Control: Enantiomerically pure amino acids can be used to ensure the desired stereochemistry at the chiral centers.

- Final Modifications: Hydroxylation and amide formation can be performed as final steps to yield the hydrochloride salt form.

These methods reflect standard practices in organic synthesis, emphasizing the importance of controlling stereochemistry and functional group placement.

The applications of this compound are primarily in medicinal chemistry and drug development. Its potential roles include:

- Pharmacological Agent: Due to its structural features, it may act as a lead compound for developing drugs targeting specific biological pathways.

- Research Tool: It could serve as a probe in biochemical studies to elucidate mechanisms of action for related compounds.

- Therapeutic Use: If proven effective, it may find applications in treating diseases linked to metabolic dysfunctions or cancer.

Interaction studies are crucial for understanding how this compound interacts with biological targets. Techniques such as:

- Molecular Docking: To predict binding affinities with target proteins.

- Enzyme Inhibition Assays: To evaluate its effectiveness against specific enzymes.

- Cell-Based Assays: To assess biological activity in living systems.

These studies help elucidate the pharmacodynamics and pharmacokinetics of the compound, guiding further development.

Several compounds share structural similarities with (2S,4S)-1-((S)-2-Amino-3,3-dimethylbutanoyl)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide hydrochloride, including:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Thalidomide | Phthalimide core | Anti-inflammatory |

| Curcumin | Diarylheptanoid | Antioxidant |

| Metformin | Biguanide structure | Antidiabetic |

Uniqueness

This compound is unique due to its specific combination of a pyrrolidine ring with an amino acid derivative and a thiazole moiety, which may confer distinct biological activities not observed in other similar compounds. Its stereochemistry also enhances its potential for selective interactions with biological targets compared to other compounds lacking such complexity .